Cas no 956034-06-3 (furo3,2-dpyrimidine-2,4-diol)

furo3,2-dpyrimidine-2,4-diol structure
furo3,2-dpyrimidine-2,4-diol structure
Product Name:furo3,2-dpyrimidine-2,4-diol
Número CAS:956034-06-3
MF:C6H4N2O3
Megavatios:152.10756111145
MDL:MFCD11520867
CID:827241
PubChem ID:11564502
Update Time:2025-05-30

furo3,2-dpyrimidine-2,4-diol Propiedades químicas y físicas

Nombre e identificación

    • Furo[3,2-d]pyrimidine-2,4-diol
    • 1H-furo[3,2-d]pyrimidine-2,4-dione
    • furo[3,2-d]pyrimidine-2,4(1H,3H)-dione
    • furo3,2-dpyrimidine-2,4-diol
    • MDL: MFCD11520867
    • Renchi: 1S/C6H4N2O3/c9-5-4-3(1-2-11-4)7-6(10)8-5/h1-2H,(H2,7,8,9,10)
    • Clave inchi: UEICIOHAOMRQDE-UHFFFAOYSA-N
    • Sonrisas: O=C1NC2=C(OC=C2)C(=O)N1

Atributos calculados

  • Calidad precisa: 152.02200
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 5
  • Recuento de átomos pesados: 11
  • Cuenta de enlace giratorio: 0

Propiedades experimentales

  • PSA: 79.38000
  • Logp: 0.63400

furo3,2-dpyrimidine-2,4-diol Datos Aduaneros

  • Código HS:2934999090
  • Datos Aduaneros:

    中国海关编码:

    2934999090

    概述:

    2934999090. 其他杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

furo3,2-dpyrimidine-2,4-diol PrecioMás >>

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furo3,2-dpyrimidine-2,4-diol Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ,  Water ;  3.5 h, 70 °C
Referencia
Preparation of fused heterocyclic compound derivative as PARP-1/PI3K dual-target inhibitor and used for the treatment of tumors
, China, , ,

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  3.5 h, 70 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 6
Referencia
Discovery of novel and potent PARP/PI3K dual inhibitors for the treatment of cancer
Wu, Zhengyang; Bai, Ying; Jin, Jiaming; Jiang, Teng; Shen, Hui; et al, European Journal of Medicinal Chemistry, 2021, 217,

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water ;  90 min, rt → reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Referencia
Thienopyrimidine and furopyrimidine derivatives as phosphoinositide 3-kinase inhibitor and their preparation, pharmaceutical compositions and use in the treatment of cancer
, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción
1.1 Solvents: Dichloromethane ;  -78 °C; -78 °C → rt; 40 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
1.3 Reagents: Sodium hydroxide Solvents: Methanol ;  90 min, rt → reflux; reflux → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Referencia
Rational Design of Phosphoinositide 3-Kinase α Inhibitors That Exhibit Selectivity over the Phosphoinositide 3-Kinase β Isoform
Heffron, Timothy P.; Wei, Bin Qing; Olivero, Alan; Staben, Steven T.; Tsui, Vickie; et al, Journal of Medicinal Chemistry, 2011, 54(22), 7815-7833

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  1 h, rt
Referencia
Preparation of furanopyrimidines as inhibitors of phosphatidylinositol 3-kinase
, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Sodium hydroxide ,  Hydrochloric acid Solvents: Dichloromethane ,  Water
Referencia
Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors
Srimongkolpithak, Nitipol; Sundriyal, Sandeep; Li, Fengling; Vedadi, Masoud; Fuchter, Matthew J., MedChemComm, 2014, 5(12), 1821-1828

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  90 min, rt → reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
Referencia
Preparation of 4-morpholinothienopyrimidine and 4-morpholinofuropyrimidine derivatives as phosphoinositide 3-kinase inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  90 min, rt → reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
Referencia
Preparation of thienopyrimidines and furopyrimidines as lipid kinase inhibitors for treating cancer and other diseases
, World Intellectual Property Organization, , ,

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt → reflux; 90 min, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Referencia
Preparation of 4-(morpholino)thienopyrimidines and 4-(morpholino)furopyrimidines as phosphoinositide 3-kinase inhibitors and their pharmaceutical compositions
, World Intellectual Property Organization, , ,

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Referencia
Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application
, World Intellectual Property Organization, , ,

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water ;  1.5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5
Referencia
Preparation of heterocyclic compounds as janus kinase inhibitors
, World Intellectual Property Organization, , ,

furo3,2-dpyrimidine-2,4-diol Raw materials

furo3,2-dpyrimidine-2,4-diol Preparation Products

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